molecular formula C6H13F3N2 B3201527 (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine CAS No. 1019397-28-4

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B3201527
CAS No.: 1019397-28-4
M. Wt: 170.18 g/mol
InChI Key: ZBYHEAZATJKSFM-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine is a tertiary amine featuring three distinct substituents: a methyl group, a 2,2,2-trifluoroethyl group, and a 3-aminopropyl chain. Its molecular formula is C₆H₁₃F₃N₂ (calculated based on structural analysis), with a molecular weight of approximately 170.2 g/mol. The compound combines a primary amine (-NH₂) on the propyl chain with a trifluoroethyl group, which imparts strong electron-withdrawing properties. This structural duality makes it relevant in pharmaceutical and agrochemical research, where fluorinated amines are prized for metabolic stability and binding interactions.

Properties

IUPAC Name

N'-methyl-N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-11(4-2-3-10)5-6(7,8)9/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHEAZATJKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3-aminopropylamine with methyl iodide and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Research

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine has potential applications in pharmaceutical research due to its structural similarity to other biologically active amines. Its trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a candidate for drug design and development.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in organic synthesis pathways aimed at producing complex molecules.

Material Science

In material science, this compound can be utilized as a modifier in polymers or as a component in coatings due to its unique chemical properties. The trifluoroethyl group may enhance the thermal stability and chemical resistance of materials.

Agrochemical Development

The compound's amine functionality allows for potential applications in agrochemicals as a building block for herbicides and pesticides. The incorporation of fluorinated groups often leads to increased potency and selectivity in agricultural formulations.

Case Study 1: Drug Design

Research has indicated that derivatives of this compound exhibit promising activity against specific biological targets. For instance, modifications to the amine structure have led to compounds with improved binding affinity to receptor sites involved in neurological disorders.

Case Study 2: Polymer Modification

A study focused on the use of this compound as a surface modifier for polymers demonstrated enhanced hydrophobicity and chemical resistance. The incorporation of this compound into polymer matrices resulted in materials that maintained structural integrity under harsh environmental conditions.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the intracellular level. The aminopropyl and methyl groups contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules, thereby influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine and analogous trifluoroethylamine derivatives:

Compound Name Molecular Formula Substituents Key Features Predicted CCS (Ų, [M+H]⁺) Applications/Notes
This compound C₆H₁₃F₃N₂ Methyl, 2,2,2-trifluoroethyl, 3-aminopropyl Tertiary amine with primary -NH₂; moderate lipophilicity Not reported Potential intermediate in drug synthesis
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine (CID 43350785) C₅H₁₁F₃N₂ Methyl, 2,2,2-trifluoroethyl, 2-aminoethyl Shorter chain length; higher polarity 140.7 (predicted) Used in mass spectrometry studies
(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CID 64554567) C₇H₁₅F₃N₂ Ethyl, 3,3,3-trifluoropropyl, 2-aminoethyl Longer fluorinated chain; increased hydrophobicity 141.6 Research in ion mobility spectrometry
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2) C₉H₁₉F₃N₂ Diethyl, 3,3,3-trifluoropropyl, 2-aminoethyl Bulky substituents; lower solubility 147.0 (with Na⁺) Specialty chemical for catalysis
Methyl(2,2,2-trifluoroethyl)amine (CAS 2730-67-8) C₃H₆F₃N Methyl, 2,2,2-trifluoroethyl Simplest analog; no primary amine Not reported Building block in fluoroorganic synthesis

Key Observations:

Chain Length and Polarity: The 3-aminopropyl group in the target compound increases hydrophilicity compared to (2-aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine (CID 43350785). Longer fluorinated chains (e.g., 3,3,3-trifluoropropyl in CID 64554567) enhance lipophilicity and electron-withdrawing effects.

Steric and Electronic Effects: Bulky substituents, such as diethyl groups in CAS 1342377-71-2, reduce reactivity in nucleophilic reactions due to steric hindrance. The 2,2,2-trifluoroethyl group in the target compound lowers the basicity of the central nitrogen compared to non-fluorinated analogs.

Collision Cross-Section (CCS): CCS values correlate with molecular size and shape. The target compound’s CCS is expected to exceed 140.7 Ų (as seen in CID 43350785) due to its longer aminopropyl chain.

Biological Activity

(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from readily available precursors through methods such as nucleophilic substitution and reductive amination. The trifluoroethyl group is particularly notable for enhancing lipophilicity and metabolic stability.

Antiparasitic Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, modifications in the amino group structure have been correlated with enhanced potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoroethyl moiety has been linked to improved selectivity and reduced toxicity towards human cells while maintaining efficacy against the parasite .

Table 1: Structure-Activity Relationship (SAR) Data

CompoundModificationActivity (IC50 μM)Comments
Compound 1Trifluoroethyl substitution0.05High selectivity
Compound 2N-methylation0.21Moderate potency
Compound 3Hydroxy group addition0.10Improved solubility

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific protein targets within the parasite's metabolic pathways. Studies suggest that it may inhibit proteasomal activity in P. falciparum, leading to impaired protein degradation and cell death .

Case Study 1: Antimalarial Efficacy

A recent study evaluated the efficacy of a series of analogs derived from this compound in a mouse model infected with P. falciparum. The results indicated that compounds with higher lipophilicity and optimal pKa values demonstrated superior bioavailability and therapeutic outcomes compared to their less modified counterparts .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of this compound in human liver microsomes. It was found that the trifluoroethyl group significantly reduced metabolic clearance rates, enhancing the compound's half-life and overall effectiveness as an antimalarial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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